molecular formula C12H16O3 B565417 Pentyl-d11 Paraben CAS No. 1216496-15-9

Pentyl-d11 Paraben

Cat. No. B565417
CAS RN: 1216496-15-9
M. Wt: 219.324
InChI Key: ZNSSPLQZSUWFJT-YFJJFHRSSA-N
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Description

Pentyl-d11 Paraben is a compound with the molecular formula C12H16O3 . It is used in various industries, including pharmaceuticals, personal care products, and food, primarily as a preservative .


Synthesis Analysis

Parabens, including Pentyl-d11 Paraben, are synthesized through an acid-base reaction or esterification process. This involves using p-hydroxybenzoic acid and an alcohol (R-OH) in the presence of a catalyst such as thionyl chloride, dodeca tungstophosphoric acid, or montmorillonite K10 clay .


Molecular Structure Analysis

The molecular structure of Pentyl-d11 Paraben is represented by the formula C12H16O3 . For more detailed structural information, you may refer to resources like PubChem .


Chemical Reactions Analysis

Parabens, including Pentyl-d11 Paraben, can undergo various transformations during wastewater treatment processes. Common tertiary treatments include ultrafiltration, chlorination, UV disinfection, and ozonation. Ozonation is often the most effective at removing parabens .

Scientific Research Applications

  • Detection and Analysis of Parabens in Water and Biological Samples : Parabens, including pentyl paraben, have been widely used as antimicrobial agents in products like cosmetics, pharmaceuticals, and foods. Recent research focuses on detecting these compounds in different environmental and biological samples. For instance, a study developed methods for analyzing parabens in drinking water, mineral water, and sludge samples using liquid chromatography tandem mass spectrometry (Marta-Sanchez et al., 2018). Another study utilized magnetic carbon nanotube composites for preconcentrating parabens from water and urine samples (Pastor-Belda et al., 2018).

  • Health and Environmental Impact Assessment : Several studies have assessed the potential health impacts of parabens, focusing on their estrogenic activity and possible endocrine-disrupting effects. A comprehensive review by Golden, Gandy, and Vollmer (2005) discussed these effects and compared the potency and doses of parabens with other endocrine-active chemicals (Golden et al., 2005).

  • Parabens in Consumer Products and Human Exposure : Research has shown that the general population is ubiquitously exposed to parabens through various consumer products. Studies have detected parabens in urine, serum, and seminal plasma, indicating widespread human exposure (Frederiksen et al., 2011). Another study found paraben concentrations in maternal urine and breast milk, highlighting the daily exposure to these chemicals (Fisher et al., 2017).

  • Skin Absorption and Permeation Studies : Research on the skin absorption of parabens, including studies using Franz diffusion cells, has provided insights into how these compounds permeate through biological membranes. This is critical for understanding their potential impact on human health (Seo et al., 2017).

  • Degradation and Removal Techniques : Several studies have focused on the degradation of parabens in the environment, exploring techniques like photocatalysis for their removal. Nguyen et al. (2021) reviewed various treatment techniques, including advanced photocatalysis, for degrading parabens (Nguyen et al., 2021).

Safety And Hazards

Parabens have been found to have estrogenic impacts and other adverse effects. They have been detected in various sources, including water, air, soil, and even human tissues . Safety data sheets like the one from LGC Standards provide more detailed safety and hazard information.

properties

IUPAC Name

1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl 4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-2-3-4-9-15-12(14)10-5-7-11(13)8-6-10/h5-8,13H,2-4,9H2,1H3/i1D3,2D2,3D2,4D2,9D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNSSPLQZSUWFJT-YFJJFHRSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OC(=O)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentyl-d11 Paraben

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